molecular formula C19H39NO3 B8179401 14-(Boc-amino)-tetradecan-1-ol

14-(Boc-amino)-tetradecan-1-ol

Cat. No.: B8179401
M. Wt: 329.5 g/mol
InChI Key: BRMCHULTIOYXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-(Boc-amino)-tetradecan-1-ol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a tetradecanol backbone. The Boc group is commonly used in organic synthesis to protect amino groups during chemical reactions, preventing unwanted side reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-(Boc-amino)-tetradecan-1-ol typically involves the protection of the amino group on tetradecan-1-ol. The process begins with the reaction of tetradecan-1-ol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 14-(Boc-amino)-tetradecan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

14-(Boc-amino)-tetradecan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein and peptide synthesis.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 14-(Boc-amino)-tetradecan-1-ol primarily involves the protection of the amino group. The Boc group is stable under basic and neutral conditions but can be removed under acidic conditions. This selective protection allows for the stepwise synthesis of complex molecules without interference from the amino group. The Boc group is cleaved by the formation of a tert-butyl cation, which is then scavenged by nucleophiles present in the reaction mixture .

Comparison with Similar Compounds

  • N-tert-butoxycarbonyl-1-amino-2-propanol
  • N-tert-butoxycarbonyl-1-amino-3-propanol
  • N-tert-butoxycarbonyl-1-amino-hexadecanol

Comparison: 14-(Boc-amino)-tetradecan-1-ol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and reactivity. Additionally, the specific positioning of the Boc group on the tetradecanol backbone can affect its behavior in synthetic applications .

Properties

IUPAC Name

tert-butyl N-(14-hydroxytetradecyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO3/c1-19(2,3)23-18(22)20-16-14-12-10-8-6-4-5-7-9-11-13-15-17-21/h21H,4-17H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMCHULTIOYXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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